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Compound of Interest

Compound Name: DMX-129

Cat. No.: B12405867 Get Quote

The identifier "DMX-129" is ambiguous and has been associated with several distinct

investigational compounds in scientific literature and clinical development. This guide provides

a detailed overview of the mechanism of action for each of these agents, based on publicly

available data. Researchers and drug development professionals should verify the specific

compound of interest before proceeding.

Disambiguation of "DMX-129"
Due to the lack of a unique molecule corresponding to "DMX-129," this document addresses

the following potential candidates:

DMXAA (Vadimezan): A potent murine STING agonist.

MM-129: A dual inhibitor of BTK and PD-L1.

AGMB-129 (Ontunisertib): A gastrointestinally-restricted ALK5 inhibitor.

EBC-129: An antibody-drug conjugate targeting CEACAM5/6.

MCLA-129: A bispecific antibody targeting EGFR and c-Met.

BIIB129: A brain-penetrant BTK inhibitor.

DMXAA (5,6-dimethylxanthenone-4-acetic acid;
Vadimezan)
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Mechanism of Action: DMXAA is a xanthenone-4-acetic acid derivative that acts as a potent

agonist of the murine Stimulator of Interferon Genes (STING) pathway.[1] It does not, however,

activate the human STING pathway, which led to its failure in human clinical trials. In mice,

DMXAA intercalates into the DNA of tumor cells, but its primary anti-tumor effect is mediated

through the activation of the STING pathway in host immune cells, particularly tumor-

associated macrophages (TAMs).

Activation of STING by DMXAA in murine models leads to the production of type I interferons

and other pro-inflammatory cytokines.[1] This results in two key anti-tumor effects:

Vascular Disruption: DMXAA stimulates TAMs to produce cytokines that lead to the

disruption of the tumor vasculature, cutting off the tumor's blood supply.[1]

Immune Modulation: It can repolarize M2-like (pro-tumor) macrophages to an M1-like (anti-

tumor) phenotype.[1]

Signaling Pathway:
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Caption: DMXAA signaling pathway in murine models.

Experimental Protocols:

In vivo vascular disruption studies: Murine tumor models (e.g., non-small cell lung cancer)

are established in mice (e.g., 129/Sv). A single intraperitoneal (i.p.) dose of DMXAA (e.g., 25
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mg/kg) or a vehicle control (e.g., DMSO) is administered. Tumor perfusion and signal

intensity are monitored using imaging techniques like bioluminescence imaging at baseline

and at various time points post-injection (e.g., 6 and 24 hours).[1] Histological analysis of

tumor sections is also performed to assess vascular damage.

Quantitative Data:

Parameter Value Model System Reference

In vivo dose 25 mg/kg
129/Sv mice with

subcutaneous tumors
[1]

MM-129
Mechanism of Action: MM-129 is a novel small molecule inhibitor that targets Bruton's tyrosine

kinase (BTK) and Programmed Death-Ligand 1 (PD-L1).[2] Its anti-cancer activity is being

investigated in colon cancer.[2][3] The inhibition of the BTK/PI3K/AKT/mTOR signaling pathway

is a key aspect of its mechanism.[2] By targeting this pathway, MM-129 can inhibit tumor cell

proliferation and survival. The dual inhibition of PD-L1 suggests a potential role in modulating

the tumor microenvironment and enhancing anti-tumor immunity.

Signaling Pathway:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.researchgate.net/publication/263207570_DMXAA_Causes_Tumor_Site-Specific_Vascular_Disruption_in_Murine_Non-Small_Cell_Lung_Cancer_and_like_the_Endogenous_Non-Canonical_Cyclic_Dinucleotide_STING_Agonist_2'3'-cGAMP_Induces_M2_Macrophage_Repol
https://www.researchgate.net/publication/263207570_DMXAA_Causes_Tumor_Site-Specific_Vascular_Disruption_in_Murine_Non-Small_Cell_Lung_Cancer_and_like_the_Endogenous_Non-Canonical_Cyclic_Dinucleotide_STING_Agonist_2'3'-cGAMP_Induces_M2_Macrophage_Repol
https://pubmed.ncbi.nlm.nih.gov/34452183/
https://pubmed.ncbi.nlm.nih.gov/34452183/
https://www.mdpi.com/1999-4923/13/8/1222
https://pubmed.ncbi.nlm.nih.gov/34452183/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MM-129

BTK PD-L1

PI3K

AKT

mTOR

Tumor Growth
& Proliferation

Immune Evasion

Click to download full resolution via product page

Caption: MM-129 inhibitory pathway.

Experimental Protocols:

In vivo toxicity and efficacy studies: Zebrafish and rodent models (e.g., mice) are used. For

efficacy, tumor xenografts (e.g., DLD-1 and HT-29 human colon cancer cells) are established

in immunocompromised mice. MM-129 is administered at an effective dose (e.g., 10

μmol/kg), and tumor development is monitored.[3] For safety and toxicity, hematological and

biochemical parameters, as well as liver and renal function, are assessed after a 14-day

administration period.[2][3]
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Pharmacokinetic studies: In vivo studies in Wistar rats are conducted to assess

pharmacokinetic properties. After intraperitoneal administration, blood samples are collected

at various time points to determine absorption and bioavailability.[2][3]

Quantitative Data:

Parameter Value Model System Reference

Anticancer effective

dose
10 μmol/kg Mice [2][3]

Bioavailability 68.6%
Wistar rats

(intraperitoneal)
[2][3]

AGMB-129 (Ontunisertib)
Mechanism of Action: AGMB-129, also known as Ontunisertib, is an oral, small molecule,

gastrointestinally-restricted inhibitor of ALK5 (also known as TGF-β receptor 1, TGFβR1).[4] It

is being developed for the treatment of Fibrostenosing Crohn's Disease (FSCD).[4] The

transforming growth factor-beta (TGF-β) pathway is a major driver of fibrosis. By inhibiting

ALK5 in the gastrointestinal tract, Ontunisertib aims to reduce fibrosis locally.[4] A key feature of

this drug is its rapid first-pass metabolism in the liver, which prevents significant systemic

exposure and is expected to result in an improved safety profile compared to systemic ALK5

inhibitors.[4]
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Caption: AGMB-129 (Ontunisertib) mechanism of action.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b12405867?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols:

Phase 1 Clinical Trial (Healthy Volunteers): A study involving single ascending dose (SAD),

multiple ascending dose (MAD), and food-effect (FE) stages. A total of 82 healthy subjects

were randomized to receive single or multiple daily oral doses of ontunisertib or placebo.

Safety, tolerability, and pharmacokinetics (local and systemic exposure) were assessed.[4]

Phase 2a Clinical Trial (STENOVA - NCT05843578): A randomized, double-blind, placebo-

controlled study in patients with symptomatic FSCD. Patients receive one of two doses of

ontunisertib (e.g., 200mg twice-daily or 100mg once-daily) or placebo for 12 weeks on top of

standard of care. The primary endpoint is safety and tolerability. Target engagement is

measured by transcriptomics in mucosal biopsies.[4]

Quantitative Data:

Parameter Value Study Population Reference

Phase 2a Doses
200mg BID or 100mg

QD

Patients with

Fibrostenotic Crohn's

Disease

[4]

Phase 2a Enrollment 103 patients

Patients with

Fibrostenotic Crohn's

Disease

[4]

Phase 1 Enrollment 82 subjects Healthy volunteers [4]

EBC-129
Mechanism of Action: EBC-129 is a first-in-class antibody-drug conjugate (ADC) that targets a

specific N256-glycosylation site on both carcinoembryonic antigen-related cell adhesion

molecule 5 (CEACAM5) and CEACAM6.[5][6] These proteins are overexpressed in various

solid tumors, including pancreatic ductal adenocarcinoma (PDAC), and are implicated in tumor

cell migration and invasion.[5] EBC-129 consists of a fully humanized monoclonal antibody

linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a cleavable linker, with a

drug-to-antibody ratio of 4.[5] Upon binding to CEACAM5/6 on cancer cells, EBC-129 is
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internalized, and the MMAE payload is released, leading to cancer cell death.[6] The antibody

component also possesses inherent antibody-dependent cellular cytotoxicity (ADCC) activity.[5]

Mechanism of Action Workflow:
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Caption: EBC-129 mechanism of action workflow.

Experimental Protocols:
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Phase 1 Clinical Trial (NCT05701527): An open-label, dose-escalation and expansion study

in patients with advanced solid tumors.[7] Patients with unresectable locally advanced or

metastatic solid tumors with confirmed CEACAM5/6 expression are enrolled.[5] EBC-129 is

administered intravenously every 3 weeks at escalating doses (e.g., 1.8, 2.0, or 2.2 mg/kg).

[5] The primary objective is to assess safety and determine the recommended Phase 2 dose

(RP2D). Secondary objectives include evaluating anti-tumor activity (Objective Response

Rate, Disease Control Rate, Progression-Free Survival).[5]

Quantitative Data from Phase 1 Trial in PDAC:
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Parameter Value Dose
Patient
Population

Reference

Objective

Response Rate

(ORR)

20% Overall

Heavily

pretreated

metastatic PDAC

[5]

Disease Control

Rate (DCR)
71.4% Overall

Heavily

pretreated

metastatic PDAC

[5]

Median

Progression-Free

Survival (PFS)

12.9 weeks Overall

Heavily

pretreated

metastatic PDAC

[5]

ORR 25% 1.8 mg/kg

Heavily

pretreated

metastatic PDAC

[5]

Median PFS 19.1 weeks 1.8 mg/kg

Heavily

pretreated

metastatic PDAC

[5]

ORR 20% 2.2 mg/kg

Heavily

pretreated

metastatic PDAC

[5]

Median PFS 12.1 weeks 2.2 mg/kg

Heavily

pretreated

metastatic PDAC

[5]

Recommended

Phase 2 Doses

1.8 and 2.2

mg/kg
[5]

MCLA-129
Mechanism of Action: MCLA-129 is a human bispecific antibody that simultaneously targets the

epidermal growth factor receptor (EGFR) and the c-Met receptor. It is being investigated in a

Phase 1/2 clinical trial for patients with advanced non-small cell lung cancer (NSCLC) and
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other advanced solid tumors.[8] The rationale for dual targeting of EGFR and c-Met is to

overcome resistance mechanisms that can arise from the activation of either pathway.

Signaling Pathway:
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Caption: MCLA-129 dual targeting mechanism.

Experimental Protocols:

Phase 1/2 Clinical Trial (NCT04930432): A multi-center, open-label study of MCLA-129

monotherapy.[8] Part 1 is a dose-escalation and expansion phase in patients with advanced

solid tumors to determine safety and the recommended Phase 2 dose. Part 2 is a Phase 2

cohort expansion to further evaluate efficacy and safety in specific patient sub-cohorts, such

as those with advanced NSCLC. MCLA-129 is administered via intravenous infusion every

two weeks in a 28-day cycle.[8]
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Mechanism of Action: BIIB129 is a covalent, selective, and brain-penetrant inhibitor of Bruton's

tyrosine kinase (BTK).[9] It is being developed for the treatment of multiple sclerosis (MS). BTK

is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and the

activation of myeloid cells, both of which are involved in the inflammatory processes that drive

MS. By inhibiting BTK, BIIB129 is expected to modulate the adaptive and innate immune

responses in the central nervous system.[9] Its brain-penetrant nature is a key feature for

treating a CNS disease like MS.
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Caption: BIIB129 mechanism of action in MS.

Experimental Protocols:
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Preclinical in vivo models: Efficacy has been demonstrated in disease-relevant preclinical

models of B-cell proliferation in the central nervous system.[9] These likely include models of

experimental autoimmune encephalomyelitis (EAE) in rodents, a common model for MS.

Quantitative Data:

No specific quantitative data such as IC50 values or in vivo efficacy percentages are

available in the provided search results. The compound is described as having a high

kinome selectivity and a favorable safety profile for clinical development.[9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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